2-Morpholino-2-phenylacetic acid hydrochloride
Overview
Description
2-Morpholino-2-phenylacetic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO3 . It has an average mass of 257.713 Da and a monoisotopic mass of 257.081879 Da .
Molecular Structure Analysis
The molecular structure of 2-Morpholino-2-phenylacetic acid hydrochloride consists of 12 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a potential chemical reaction involving 2-Morpholino-2-phenylacetic acid hydrochloride . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Antimicrobial Applications
2-Morpholino-2-phenylacetic acid hydrochloride derivatives have been synthesized and characterized, showing potential as biologically active compounds. Particularly, certain analogues demonstrate notable antimicrobial properties, exhibiting effectiveness against a variety of fungal and bacterial strains. This suggests the potential of these compounds in addressing antimicrobial resistance and developing new antimicrobial agents (Jayadevappa et al., 2012).
Synthetic Applications
The compound serves as a crucial intermediate in the synthesis of various morpholine derivatives. For instance, it is used in the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride, highlighting its role in producing structurally complex and potentially bioactive morpholine derivatives (Qiu Fang-li, 2012). It's also employed in synthesizing compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, further underscoring its significance in medicinal chemistry (Tao Yuan, 2012).
Chemical Structure and Characterization
The compound's structure is central to its chemical identity and facilitates understanding its reactivity and potential applications. It's characterized using techniques like IR, NMR, and mass spectral studies, ensuring precise identification and enabling further research into its properties and applications (Tan Bin, 2010).
Contribution to Peptidomimetic Chemistry
2-Morpholino-2-phenylacetic acid hydrochloride derivatives play a significant role in peptidomimetic chemistry. They are used in synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid, highlighting their contribution to the field of peptide synthesis and the creation of peptide-like structures with potential therapeutic applications (Filippo Sladojevich et al., 2007).
properties
IUPAC Name |
2-morpholin-4-yl-2-phenylacetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13;/h1-5,11H,6-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOURXHYILTZGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849420 | |
Record name | (Morpholin-4-yl)(phenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-2-phenylacetic acid hydrochloride | |
CAS RN |
91641-50-8 | |
Record name | (Morpholin-4-yl)(phenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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